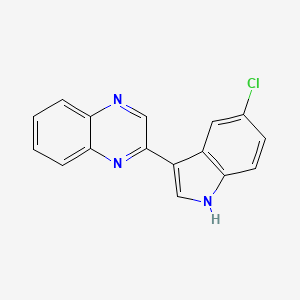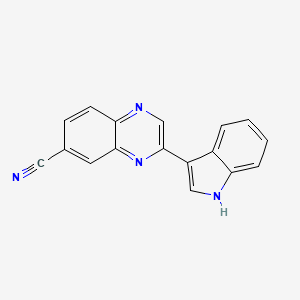
3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile
Vue d'ensemble
Description
Indole compounds are biologically important chemicals present in microorganisms, plants, and animals . They are known to exhibit a broad range of useful biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been reported . These compounds are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .
Molecular Structure Analysis
The conformational space of indole compounds can be analyzed using molecular dynamics at a semiempirical level, complemented with functional density calculations . Electronic distributions can be analyzed at a higher calculation level, thus improving the basis set .
Physical And Chemical Properties Analysis
Indole is a heterocyclic compound that is aromatic in nature due to its 10 π-electrons . It is physically crystalline and colorless in nature with specific odors .
Applications De Recherche Scientifique
Synthesis and Drug Design
- 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile derivatives have been synthesized for use as phosphodiesterase 4 (PDE4) inhibitors, with some showing notable in vitro inhibitory properties (Kumar et al., 2012).
- These compounds, especially the 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, are synthesized using an AlCl3-mediated C-C bond-forming reaction and have shown potential in structure-activity relationship studies (Kumar et al., 2012).
Antimicrobial and Antiviral Properties
- Certain derivatives have been studied for their antimicrobial and antiviral properties. For instance, molecular docking analysis of synthesized azaphenantherene derivatives (including 2-(1H-indol-3-yl)quinoline derivatives) showed potential as inhibitors of SARS-CoV-2 Mpro, a key protease in COVID-19 (Venkateshan et al., 2020).
Pesticidal Activities
- Quinoxaline derivatives, including those with a this compound structure, have been synthesized and shown to have various pesticidal activities. These compounds have been tested for herbicidal, fungicidal, and insecticidal activities (Liu et al., 2020).
Anticancer Activity
- The synthesis and biological evaluation of new 3-arylquinoxaline-carbonitrile derivatives, including studies on their antimalarial activity, have been conducted. These studies have shown promising in vitro and in vivo activity against various strains of Plasmodium falciparum, a causative agent of malaria (Zarranz et al., 2005).
- New quinoxaline derivatives have also been synthesized for potential use as antihypertensive and blood platelet antiaggregating agents (Monge et al., 2009).
Drug Synthesis and Molecular Docking
- Novel quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antibacterial potential, demonstrating promising results with minimal inhibitory concentrations (MIC) and molecular docking studies suggesting effective binding with target enzymes (El-Gamal et al., 2018).
Chemical Synthesis and Characterization
- A variety of indole-based quinoxalines, including those derived from this compound, have been synthesized and characterized for their potential in biologically important applications (Kamila et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)quinoxaline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4/c18-8-11-5-6-15-16(7-11)21-17(10-20-15)13-9-19-14-4-2-1-3-12(13)14/h1-7,9-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJYLBZOUAKIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C4C=CC(=CC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252933 | |
| Record name | 6-Quinoxalinecarbonitrile, 3-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380571-59-4 | |
| Record name | 6-Quinoxalinecarbonitrile, 3-(1H-indol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380571-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinoxalinecarbonitrile, 3-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol](/img/structure/B1402724.png)
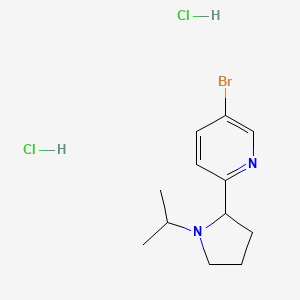
![6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402729.png)
![(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol](/img/structure/B1402730.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B1402733.png)
![5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1402734.png)
![4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402735.png)
![2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402736.png)
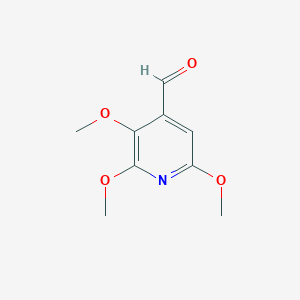
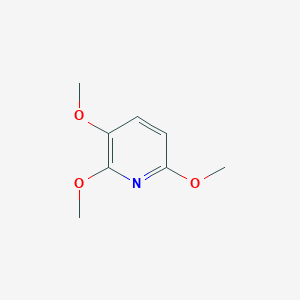
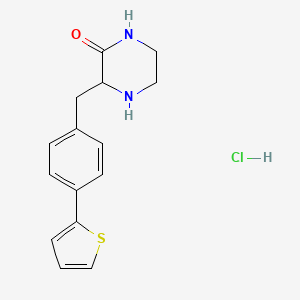
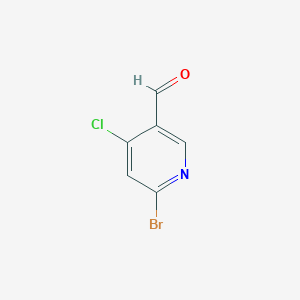
![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)
